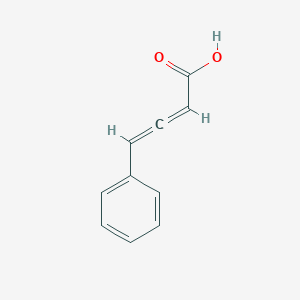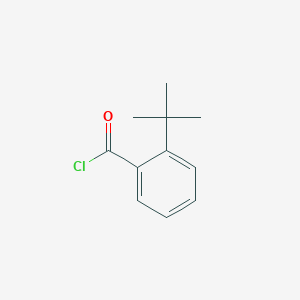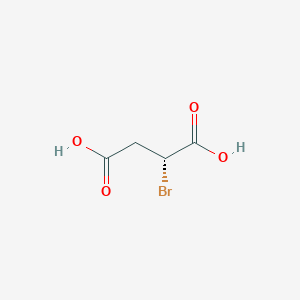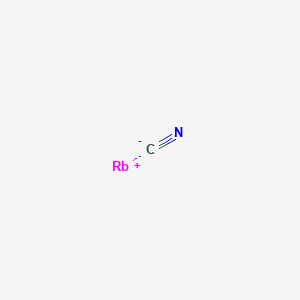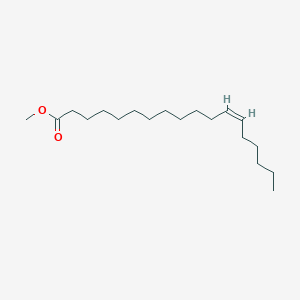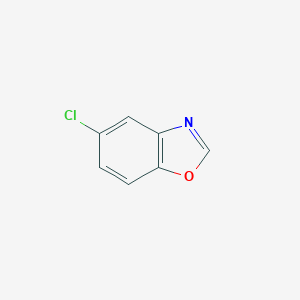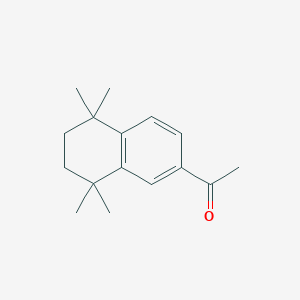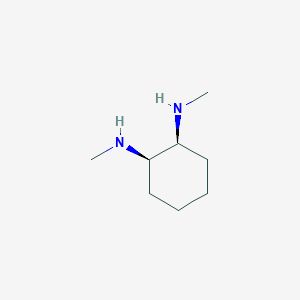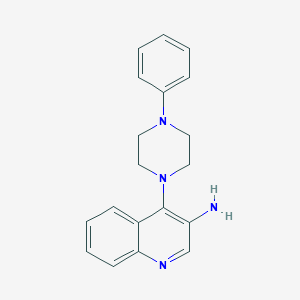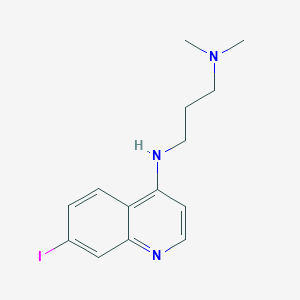
Iomethin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iomethin is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazolium salts. Iomethin has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Iomethin has been studied for its potential applications in various fields of scientific research. In the field of medicine, iomethin has been studied for its potential use as an anticancer agent. Studies have shown that iomethin can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. In the field of agriculture, iomethin has been studied for its potential use as a herbicide. Studies have shown that iomethin can inhibit the growth of weeds, making it a promising candidate for the development of new herbicides. In the field of environmental science, iomethin has been studied for its potential use as a pollutant remediation agent. Studies have shown that iomethin can degrade pollutants, making it a promising candidate for the development of new environmental remediation technologies.
Mecanismo De Acción
The mechanism of action of iomethin is not fully understood. However, studies have shown that iomethin can induce apoptosis in cancer cells by activating the caspase pathway. Iomethin can also inhibit the growth of weeds by inhibiting the activity of key enzymes involved in the biosynthesis of essential plant hormones. In environmental remediation, iomethin can degrade pollutants by generating reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that iomethin can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. However, the biochemical and physiological effects of iomethin on humans and animals are not fully understood. Further studies are needed to determine the safety and toxicity of iomethin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using iomethin in lab experiments is its versatility. Iomethin can be used in a variety of experiments, including cell culture assays, animal studies, and environmental remediation studies. However, one of the limitations of using iomethin in lab experiments is its toxicity. Iomethin can be toxic to humans and animals, and caution should be taken when handling iomethin in the lab.
Direcciones Futuras
There are several future directions for research on iomethin. One area of research is the development of new cancer therapies based on iomethin. Another area of research is the development of new herbicides based on iomethin. Additionally, research on the safety and toxicity of iomethin in humans and animals is needed. Finally, research on the environmental impact of iomethin is needed to determine its potential as a pollutant remediation agent.
Conclusion:
In conclusion, iomethin is a synthetic molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method of iomethin involves the reaction of thioamide with methyl iodide. The mechanism of action of iomethin is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. Iomethin has advantages and limitations for lab experiments, and further research is needed to determine its safety and toxicity in humans and animals. Finally, there are several future directions for research on iomethin, including the development of new cancer therapies, herbicides, and environmental remediation technologies.
Métodos De Síntesis
Iomethin can be synthesized using a variety of methods, including the reaction of thioamide with methyl iodide, the reaction of 2-aminothiazole with methyl iodide, and the reaction of 2-aminothiazole with dimethyl sulfate. The most commonly used method for the synthesis of iomethin is the reaction of thioamide with methyl iodide. This method involves the reaction of thioamide with methyl iodide in the presence of a base, such as potassium carbonate, to yield iomethin.
Propiedades
Número CAS |
17127-81-0 |
|---|---|
Nombre del producto |
Iomethin |
Fórmula molecular |
C14H18IN3 |
Peso molecular |
355.22 g/mol |
Nombre IUPAC |
N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17) |
Clave InChI |
XKUMTLINEKGTOG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
SMILES canónico |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Otros números CAS |
17127-81-0 |
Sinónimos |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



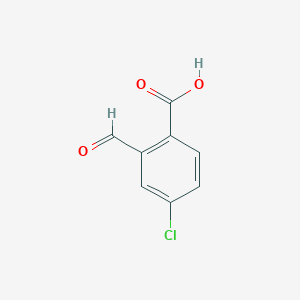
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
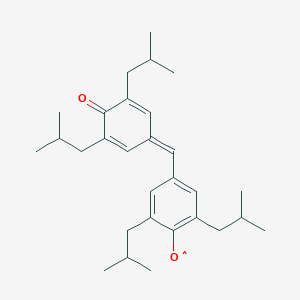
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
